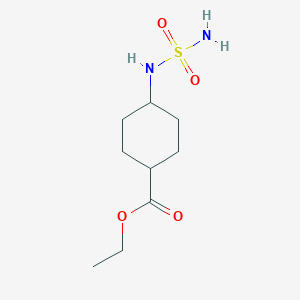

ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4S/c1-2-15-9(12)7-3-5-8(6-4-7)11-16(10,13)14/h7-8,11H,2-6H2,1H3,(H2,10,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEBRNURZJNCRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)NS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of Ethyl 4 Sulfamoylamino Cyclohexane 1 Carboxylate and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of molecules. For ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate, these calculations can reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. These parameters are crucial for predicting how the molecule will interact with biological targets.

Studies on similar sulfonamide-containing molecules have shown that the sulfamoyl group is a strong electron-withdrawing group. This influences the electronic environment of the entire molecule, affecting its reactivity and potential for forming intermolecular interactions. The lone pairs of electrons on the oxygen and nitrogen atoms of the sulfamoyl and carboxylate groups are key sites for hydrogen bonding and coordination with metal ions in enzyme active sites.

The cyclohexane (B81311) ring, typically existing in a stable chair conformation, provides a rigid scaffold that positions the functional groups in a specific spatial arrangement. Quantum chemical calculations can determine the relative energies of different conformers (e.g., chair, boat, twist-boat) and the energy barriers for their interconversion. The preferred conformation plays a significant role in how the molecule fits into a protein's binding pocket.

Table 1: Calculated Electronic Properties of Functional Moieties

| Functional Group | Key Electronic Feature | Predicted Role in Reactivity |

|---|---|---|

| Sulfamoyl | Electron-withdrawing, Hydrogen bond donor/acceptor | Interaction with polar residues, Metal ion coordination |

| Amino | Hydrogen bond donor/acceptor | Formation of key hydrogen bonds with protein backbone or side chains |

| Cyclohexane | Rigid scaffold | Orienting functional groups for optimal binding |

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is widely used to screen for potential drug candidates and to understand the molecular basis of ligand-protein interactions.

Interactions with Metallo-β-Lactamases (MBLs)

Metallo-β-lactamases are a class of bacterial enzymes that confer resistance to β-lactam antibiotics. The active site of these enzymes contains one or two zinc ions that are crucial for catalysis. The sulfamoyl group of this compound is predicted to be a key pharmacophore for interacting with these zinc ions. Docking studies of analogous sulfonamide-based inhibitors have shown that the nitrogen and oxygen atoms of the sulfonamide can coordinate with the zinc ions, displacing a catalytic water molecule. The cyclohexane ring can further stabilize the binding by making hydrophobic contacts with nonpolar residues in the active site.

Interactions with Bacterial Gyrase and Topoisomerase IV

Bacterial DNA gyrase and topoisomerase IV are essential enzymes involved in DNA replication and are validated targets for antibacterial drugs. nih.gov Inhibitors of these enzymes often bind to a pocket that is involved in ATP hydrolysis or DNA cleavage and religation. nih.gov While specific docking studies for this compound are not extensively reported, studies on other inhibitors containing cyclohexane moieties suggest that this ring can fit into hydrophobic pockets within the enzyme's active site. The sulfamoylamino and carboxylate groups would be positioned to form hydrogen bonds with key amino acid residues, such as serine and aspartate, which are often found in the active sites of these enzymes.

Prediction of Binding Modes and Key Intermolecular Contacts

Across the different protein targets, a common predicted binding mode for this compound involves the sulfamoyl and carboxylate groups acting as key anchoring points through hydrogen bonds and, in the case of MBLs, metal coordination. The cyclohexane ring serves to orient these functional groups and to establish favorable van der Waals contacts with hydrophobic residues in the binding pockets.

Table 2: Predicted Key Intermolecular Contacts

| Target Enzyme | Interacting Moiety | Predicted Interacting Residues | Type of Interaction |

|---|---|---|---|

| Metallo-β-Lactamase | Sulfamoyl | Zinc ions, Histidine, Aspartate | Metal Coordination, Hydrogen Bond |

| Bacterial Gyrase | Ethyl Carboxylate, Sulfamoylamino | Serine, Aspartate, Arginine | Hydrogen Bond |

| Topoisomerase IV | Ethyl Carboxylate, Sulfamoylamino | Serine, Aspartate, Arginine | Hydrogen Bond |

Molecular Dynamics Simulations for Conformational Space Exploration and Binding Stability Assessment

Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of molecules and their complexes with proteins over time. For this compound, MD simulations can be used to explore the conformational landscape of the cyclohexane ring. While the chair conformation is generally the most stable, the molecule can transiently adopt other conformations like the boat or twist-boat forms. These alternative conformations might be important for binding to certain enzyme active sites.

When the compound is docked into a protein's active site, MD simulations can assess the stability of the predicted binding pose. By simulating the system over several nanoseconds or even microseconds, researchers can observe whether the key intermolecular contacts are maintained, or if the ligand dissociates from the binding site. acs.org These simulations also provide insights into the flexibility of both the ligand and the protein active site, revealing how they might adapt to each other to form a stable complex. nih.gov The results of MD simulations are often used to refine docking poses and to calculate more accurate binding free energies. peerj.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Structure Activity Relationship Sar Studies on the Ethyl 4 Sulfamoylamino Cyclohexane 1 Carboxylate Scaffold and Analogues

Influence of the Carboxylate Ester Moiety on Biological Activity and Selectivity

The carboxylate ester moiety, specifically the ethyl ester in the parent compound, plays a significant role in modulating the molecule's physicochemical properties and its interaction with target proteins. Its size, lipophilicity, and potential for hydrolysis can dramatically affect biological activity and selectivity.

Esterification of a carboxylic acid can enhance cell permeability and oral bioavailability by masking a polar, ionizable group. The choice of the ester's alkyl group (R in -COOR) is a critical determinant of these properties. Smaller alkyl groups like methyl or ethyl may offer a good balance of solubility and lipophilicity, whereas larger, bulkier groups such as tert-butyl can introduce steric hindrance that may either improve selectivity by preventing binding to off-targets or decrease potency by clashing with the primary target's active site.

Furthermore, the ester group can serve as a metabolic handle. It is susceptible to hydrolysis by esterase enzymes in vivo, converting the molecule into its corresponding carboxylic acid. This bioactivation can be a deliberate design strategy, turning the ester into a prodrug of the more polar, and potentially more active, carboxylic acid form. The rate of this hydrolysis can be fine-tuned by altering the steric and electronic properties of the alkyl group.

The following table illustrates the potential effects of modifying the ester group on the molecule's properties, based on general medicinal chemistry principles.

| Modification (R in -COOR) | Predicted Change in Lipophilicity (LogP) | Potential Impact on Biological Activity |

| -CH₃ (Methyl) | Slight Decrease | May slightly increase aqueous solubility. |

| -CH₂CH₃ (Ethyl) | Baseline | Standard reference for comparison. |

| -CH(CH₃)₂ (Isopropyl) | Slight Increase | Increased steric bulk may enhance selectivity. |

| -C(CH₃)₃ (tert-Butyl) | Significant Increase | May decrease hydrolysis rate; significant steric hindrance. |

| -CH₂Ph (Benzyl) | Significant Increase | Introduces potential for π-stacking interactions. |

Role of the Sulfamoylamino Group in Molecular Recognition and Biological Function

The sulfamoylamino [-NH-SO₂-NH₂] group is a powerful pharmacophore, prized for its ability to engage in specific and strong interactions with protein active sites. Its utility stems from its unique hydrogen bonding capabilities and its function as a bioisostere for other critical functional groups.

The sulfonamide moiety is an exceptional hydrogen bond participant. The two oxygen atoms on the sulfur are strong hydrogen bond acceptors, while the hydrogen atoms on the two nitrogen atoms act as hydrogen bond donors. This dense network of potential interactions allows the sulfamoylamino group to anchor a molecule firmly within a binding pocket, contributing significantly to binding affinity. The geometry of the sulfonamide group is generally tetrahedral, which influences the directional preferences of these hydrogen bonds.

The terminal -NH₂ group of the sulfamoyl moiety is particularly important in the inhibition of certain enzymes, most notably metalloenzymes. In zinc-containing enzymes like carbonic anhydrases, the sulfonamide group can be deprotonated to its anionic form (SO₂NH⁻), which then coordinates directly with the Zn²⁺ ion in the active site. This interaction is strong enough to displace a zinc-bound water or hydroxide (B78521) ion, a critical step in the enzyme's catalytic cycle, thereby leading to potent inhibition.

Moreover, the sulfamoyl group can act as a stable mimic of the phosphate (B84403) group. This bioisosteric replacement is a key strategy in designing inhibitors for enzymes that process phosphorylated substrates, such as aminoacyl-tRNA synthetases.

Impact of Cyclohexane (B81311) Ring Stereochemistry and Substitution Pattern on Potency and Specificity

The trans isomer, where the two substituents are on opposite sides of the ring, generally exists in a more stable di-equatorial conformation. This arrangement places the functional groups further apart, creating a more linear and extended molecular shape. In contrast, the cis isomer has both substituents on the same side, leading to an axial-equatorial conformation, which is typically less stable and presents a different vector for its functional groups. The choice between a cis or trans configuration is therefore a critical design element for achieving optimal interaction with a specific protein topology.

Modifications to the ring itself, such as the introduction of a double bond to create a cyclohexene (B86901) ring, can also alter biological activity. mdpi.com Such a change increases the rigidity of the scaffold, which can be beneficial by reducing the entropic penalty upon binding. mdpi.com

| Isomer | Predominant Conformation | Relative Stability | Potential Impact on Potency |

| trans | Di-equatorial | More Stable | Often preferred for binding in extended, well-defined pockets. |

| cis | Axial-equatorial | Less Stable | May be required for targets needing a specific bent conformation. |

Effects of Linker Modifications and Side Chain Variations on Pharmacological Profile

Treating the cyclohexane ring as a linker between the sulfamoyl and carboxylate pharmacophores, modifications to this linker or the addition of side chains can fine-tune the pharmacological profile. Replacing the cyclohexane with a different scaffold, such as an aromatic ring or another cycloalkane, would fundamentally alter the geometry and flexibility of the molecule.

Variations to the side chains on the sulfamoylamino group can also have a significant impact. For instance, alkylating one of the nitrogen atoms would change the hydrogen-bonding pattern and introduce steric bulk. A study on sulfamoyl benzamide (B126) derivatives showed that different substitutions on the sulfamoyl nitrogen led to varied inhibitory potential and selectivity against different enzyme isoforms. nih.gov Similarly, modifying the ethyl group of the ester, as discussed in section 6.1, constitutes another form of side-chain variation that primarily affects pharmacokinetic properties. These modifications allow for the systematic optimization of a lead compound to enhance its potency, selectivity, and drug-like properties. nih.gov

Design Principles for Developing Resistance-Breaking Analogues

Drug resistance is a major challenge in chemotherapy and infectious disease treatment. Developing analogues that can overcome resistance mechanisms is a key goal of medicinal chemistry. Several design principles can be applied to the ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate scaffold to create resistance-breaking compounds.

One effective strategy is scaffold hopping , where the core structure (e.g., the cyclohexane ring) is replaced with a novel, bioisosteric scaffold. nih.govnih.gov This can produce molecules that retain the key binding interactions of the original compound but are no longer recognized by the resistance machinery, such as drug efflux pumps. nih.govmdpi.com

Another approach involves designing molecules that inhibit enzymes responsible for drug inactivation in resistant cells. nih.govnih.gov For example, if resistance is mediated by overexpression of a specific cytochrome P450 enzyme, analogues could be designed to be poor substrates for, or even inhibitors of, that enzyme. nih.gov

Finally, modifying the molecule to improve its pharmacokinetic properties can help overcome resistance. Enhancing aqueous solubility and oral bioavailability ensures that a sufficient concentration of the drug reaches the target site. nih.gov This can be achieved by introducing polar or ionizable groups into the molecule, for example, by modifying the ester side chain or adding hydrophilic substituents to the cyclohexane ring. nih.gov Research has shown that introducing an amino linker into a different scaffold successfully created potent, water-soluble compounds that were not susceptible to P-glycoprotein mediated multidrug resistance. nih.gov

Advanced Spectroscopic and Spectrometric Characterization Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution. For ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate, both ¹H and ¹³C NMR spectroscopy provide critical information regarding the connectivity of atoms and the stereochemical arrangement of the cyclohexane (B81311) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for the protons of the ethyl ester group, the cyclohexane ring, and the sulfamoyl group. The ethyl group would present as a characteristic quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), with coupling constants around 7 Hz. The protons on the cyclohexane ring would appear as a series of multiplets in the aliphatic region. The chemical shifts and coupling patterns of the protons at the C1 and C4 positions are particularly important for determining the cis/trans stereochemistry of the substituents. The proton attached to the sulfamoyl nitrogen (-NH-) and the protons of the amino group (-NH₂) would typically appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. openstax.org Key resonances would include those for the carbonyl carbon of the ester (typically in the 170-180 ppm region), the carbons of the ethyl group, and the carbons of the cyclohexane ring. oregonstate.edu The chemical shifts of the C1 and C4 carbons can further corroborate the stereochemical assignment made from the ¹H NMR data.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -O-CH₂-CH₃ | ~4.1 | Quartet | ~7.1 |

| -O-CH₂-CH₃ | ~1.2 | Triplet | ~7.1 |

| Cyclohexane-H1 | ~2.3 | Multiplet | - |

| Cyclohexane-H4 | ~3.5 | Multiplet | - |

| Cyclohexane-H (axial) | ~1.2-1.6 | Multiplet | - |

| Cyclohexane-H (equatorial) | ~1.8-2.2 | Multiplet | - |

| -NH-SO₂- | Broad Singlet | - | |

| -SO₂-NH₂ | ~7.0 | Broad Singlet | - |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Ester) | ~175 |

| -O-CH₂- | ~60 |

| -CH₃ | ~14 |

| Cyclohexane-C1 | ~45 |

| Cyclohexane-C4 | ~50 |

| Cyclohexane-C2, C3, C5, C6 | ~25-35 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₁₈N₂O₄S), HRMS would provide an exact mass measurement, allowing for unambiguous confirmation of its molecular formula.

Fragmentation Analysis: In addition to the molecular ion peak, the mass spectrum will exhibit a series of fragment ions that provide valuable structural information. Key fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester, cleavage of the sulfamoyl group (-SO₂NH₂), and fragmentation of the cyclohexane ring. Analysis of these fragments helps to piece together the molecular structure and confirm the presence of the key functional groups.

Interactive Data Table: Predicted HRMS Data

| Ion | Predicted Exact Mass |

| [M]+ | 250.0987 |

| [M - OC₂H₅]+ | 205.0749 |

| [M - SO₂NH₂]+ | 171.1232 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its functional groups. A strong absorption band around 1730 cm⁻¹ would be indicative of the C=O stretching of the ester. The N-H stretching vibrations of the primary amine in the sulfamoyl group would appear as two distinct bands in the region of 3400-3200 cm⁻¹. The S=O stretching vibrations of the sulfonamide group would result in strong absorptions around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). The C-H stretching and bending vibrations of the cyclohexane and ethyl groups would be observed in their characteristic regions.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O stretch is also observable in Raman, the S=O and S-N stretching vibrations of the sulfonamide group often give rise to strong and easily identifiable Raman bands. The symmetric vibrations of the cyclohexane ring are also typically more prominent in the Raman spectrum.

Interactive Data Table: Key IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H (Amine) | Stretching | 3400-3200 (two bands) | Weak |

| C-H (Aliphatic) | Stretching | 2950-2850 | Strong |

| C=O (Ester) | Stretching | ~1730 | Moderate |

| S=O (Sulfonamide) | Asymmetric Stretching | ~1350 | Strong |

| S=O (Sulfonamide) | Symmetric Stretching | ~1160 | Strong |

| C-O (Ester) | Stretching | 1250-1100 | Moderate |

| S-N (Sulfonamide) | Stretching | 950-900 | Strong |

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise bond lengths, bond angles, and torsional angles. A single-crystal X-ray diffraction study of this compound would unambiguously determine its solid-state molecular structure.

This technique would confirm the connectivity of all atoms and provide precise details about the conformation of the cyclohexane ring, which typically adopts a chair conformation. It would also definitively establish the cis or trans relationship between the ethyl carboxylate and sulfamoylamino substituents at the C1 and C4 positions. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the N-H groups of the sulfonamide and the oxygen atoms of the ester and sulfonyl groups, which govern the supramolecular architecture in the solid state.

Interactive Data Table: Expected Crystallographic Parameters

| Parameter | Expected Value/Information |

| Crystal System | To be determined |

| Space Group | To be determined |

| Cyclohexane Conformation | Chair |

| Substituent Orientation | cis or trans |

| Key Bond Lengths (Å) | C=O, C-O, S=O, S-N, C-C, C-N |

| Key Bond Angles (°) | O-C-O, C-S-N, O-S-O |

| Hydrogen Bonding | N-H···O=C, N-H···O=S |

Emerging Research Frontiers for this compound: A Look into Future Therapeutic Development

The chemical scaffold of this compound is attracting increasing interest within the medicinal chemistry community. Its unique structural combination of a flexible cyclohexyl ring, a pharmacologically significant sulfonamide group, and a modifiable ester moiety presents a promising foundation for the development of novel therapeutic agents. This article explores the burgeoning research directions and future perspectives centered on this compound, from the rational design of new inhibitors and the integration of cutting-edge computational tools to the exploration of diverse biological targets and innovative, environmentally conscious synthetic methodologies.

Q & A

Basic: What are the critical synthetic steps and reaction conditions for synthesizing ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate?

The synthesis typically involves:

- Step 1 : Preparation of the cyclohexane-1-carboxylate backbone via esterification or cyclization reactions. Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates and selectivity .

- Step 2 : Introduction of the sulfamoylamino group using sulfonylation reagents (e.g., sulfamoyl chloride) under controlled pH (neutral to slightly basic) to avoid hydrolysis .

- Step 3 : Purification via column chromatography or recrystallization.

Key factors : Temperature (60–80°C for sulfamoylation), solvent polarity, and catalyst selection (e.g., triethylamine for deprotonation) significantly impact yield .

Basic: Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve the cyclohexane ring conformation and sulfamoylamino group environment. Deuterated DMSO is preferred for solubility .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 295.1) and detects fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches .

Advanced: How can conflicting NMR data for the sulfamoylamino group be resolved?

Discrepancies in NH proton signals (e.g., broadening or splitting) arise from hydrogen bonding or rotational restrictions. Strategies include:

- Variable Temperature NMR : Cooling to –40°C slows rotation, splitting NH peaks into distinct signals .

- 2D NMR (HSQC, HMBC) : Correlates NH protons with adjacent carbons to confirm connectivity .

- Deuterium Exchange : Adding D₂O eliminates NH signals, confirming their assignment .

Advanced: What strategies optimize the sulfamoylation step to minimize side reactions?

- Reagent Selection : Use sulfamoyl chloride in stoichiometric excess (1.2–1.5 eq) to ensure complete amine functionalization .

- Solvent Choice : Anhydrous dichloromethane or THF prevents hydrolysis of the sulfamoyl chloride .

- Temperature Control : Maintain 0–5°C during reagent addition to suppress sulfonic acid byproduct formation .

- Workup : Quench unreacted reagents with ice-cold water and extract with ethyl acetate .

Basic: What are the common chemical transformations of this compound?

- Hydrolysis : Under acidic/basic conditions, the ethyl ester converts to a carboxylic acid .

- Reduction : Sodium borohydride reduces the carbonyl group to a hydroxyl, altering ring conformation .

- Nucleophilic Substitution : The sulfamoylamino group reacts with alkyl halides to form N-alkyl derivatives .

Advanced: How does stereochemistry influence biological activity, and how is it determined?

- Impact : The axial/equatorial positioning of the sulfamoylamino group affects binding to targets (e.g., enzymes). For example, equatorial positioning enhances hydrogen bonding in active sites .

- Methods :

Advanced: How do structural analogs compare in reactivity and bioactivity?

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

- Variation Points : Modify the sulfamoylamino group (e.g., alkylation, acetylation) or cyclohexane substituents (e.g., halogenation) .

- Assays :

Advanced: What computational methods predict binding modes with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., sulfamoylamino H-bonding with catalytic residues) .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

Basic: What safety protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.